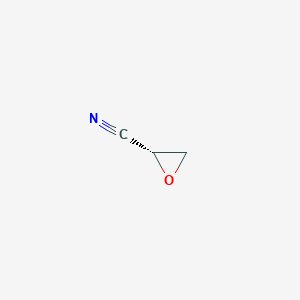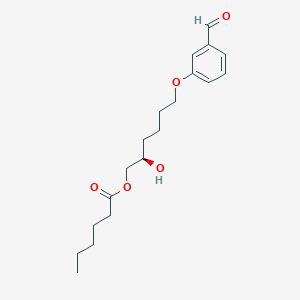
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate: is an organic compound characterized by its unique structure, which includes a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to formylation to introduce the formyl group. The hydroxyhexyl chain is then attached through a series of reactions, including esterification and hydroxylation. The final step involves the esterification of the hydroxyhexyl intermediate with hexanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (2R)-6-(3-Carboxyphenoxy)-2-hydroxyhexyl hexanoate.
Reduction: (2R)-6-(3-Hydroxyphenoxy)-2-hydroxyhexyl hexanoate.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: The compound’s structural features suggest potential pharmacological applications. It is investigated for its ability to modulate biological targets, which could lead to the development of new therapeutic agents.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenoxy ring and hydroxyhexyl chain contribute to the compound’s binding affinity and specificity, allowing it to selectively interact with its targets.
Comparison with Similar Compounds
(2R)-6-(3-Hydroxyphenoxy)-2-hydroxyhexyl hexanoate: Similar structure but with a hydroxyl group instead of a formyl group.
(2R)-6-(3-Methoxyphenoxy)-2-hydroxyhexyl hexanoate: Contains a methoxy group on the phenoxy ring.
(2R)-6-(3-Nitrophenoxy)-2-hydroxyhexyl hexanoate: Features a nitro group on the phenoxy ring.
Uniqueness: (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where selective modification of biological targets is desired.
Properties
CAS No. |
918531-71-2 |
|---|---|
Molecular Formula |
C19H28O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] hexanoate |
InChI |
InChI=1S/C19H28O5/c1-2-3-4-11-19(22)24-15-17(21)9-5-6-12-23-18-10-7-8-16(13-18)14-20/h7-8,10,13-14,17,21H,2-6,9,11-12,15H2,1H3/t17-/m1/s1 |
InChI Key |
FSMLDRBOZFZXTK-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
Canonical SMILES |
CCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
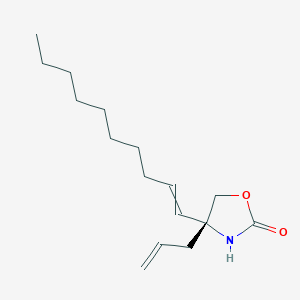
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
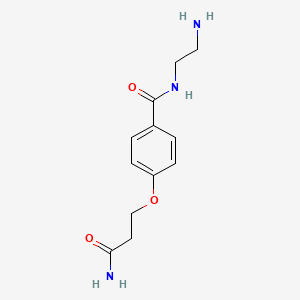
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)

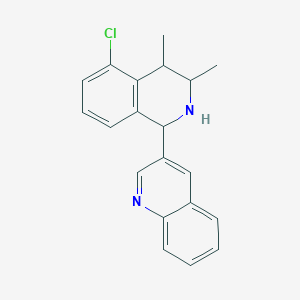
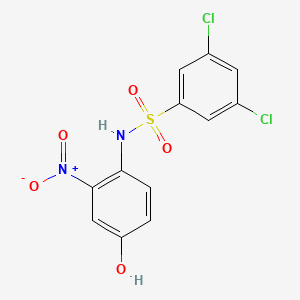
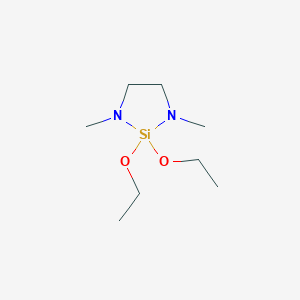

![Methyl 2-[(propan-2-yl)amino]heptanoate](/img/structure/B12614671.png)
